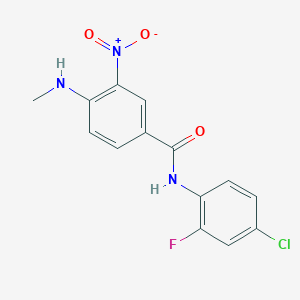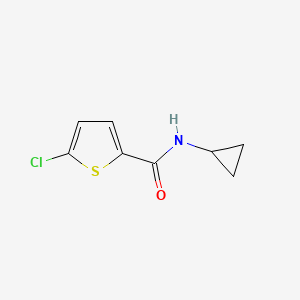
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide, commonly known as CFM-4 or TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling and plays a critical role in the pathogenesis of many B-cell malignancies.
作用机制
CFM-4 acts as a covalent inhibitor of BTK by forming a covalent bond with a cysteine residue (Cys481) in the active site of the kinase. This covalent bond results in the irreversible inhibition of BTK activity and downstream signaling pathways.
Biochemical and Physiological Effects:
CFM-4 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, CFM-4 has been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
CFM-4 is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. However, the irreversible nature of CFM-4's inhibition of BTK activity can make it difficult to study the effects of BTK reactivation on downstream signaling pathways.
未来方向
1. Combination therapy: CFM-4 has shown promising results in preclinical studies as a single agent, but there is evidence to suggest that it may be even more effective in combination with other targeted therapies.
2. Biomarker identification: The identification of biomarkers that can predict response to CFM-4 treatment could help to identify patients who are most likely to benefit from this therapy.
3. Clinical trials: CFM-4 is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases. Further clinical trials will be needed to determine the safety and efficacy of CFM-4 in these patient populations.
4. Development of second-generation inhibitors: The development of second-generation BTK inhibitors that can overcome the limitations of CFM-4, such as its irreversible nature, could lead to the development of more effective therapies for cancer and autoimmune diseases.
合成方法
The synthesis of CFM-4 involves a multi-step process that starts with the reaction of 4-chloro-2-fluoroaniline and 3-nitrobenzoyl chloride to form the intermediate 4-chloro-2-fluoro-N-(3-nitrobenzoyl)aniline. This intermediate is then reacted with methylamine to form the final product CFM-4.
科学研究应用
CFM-4 has been extensively studied in preclinical models of various types of cancer, including chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma. In these studies, CFM-4 has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
属性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(methylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O3/c1-17-12-4-2-8(6-13(12)19(21)22)14(20)18-11-5-3-9(15)7-10(11)16/h2-7,17H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFHDCSKSHKTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
![5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]propanoylamino]-N-methylbenzamide](/img/structure/B7533474.png)
![3-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7533483.png)


![2-Ethoxy-5-[[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B7533499.png)
![N-(2-cyanoethyl)-2-[3-(2,3-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7533506.png)


![N-(1,3-benzodioxol-5-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7533543.png)
